molecular formula C14H36Cl2N2O12 B12507178 Spectinomycin sulfate tetrahydrate pentahydrate dihydrochloride

Spectinomycin sulfate tetrahydrate pentahydrate dihydrochloride

Cat. No.: B12507178
M. Wt: 495.3 g/mol
InChI Key: DCHJOVNPPSBWHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Spectinomycin dihydrochloride pentahydrate is synthesized through the fermentation of Streptomyces spectabilis. The fermentation broth is processed to isolate spectinomycin, which is then converted to its dihydrochloride pentahydrate form . The process involves several steps, including:

Industrial Production Methods: Industrial production of spectinomycin dihydrochloride pentahydrate follows similar steps but on a larger scale. The fermentation process is optimized for maximum yield, and advanced purification techniques such as ion-pair reversed-phase liquid chromatography are employed to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: Spectinomycin dihydrochloride pentahydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dihydroxyspectinomycin, while substitution reactions can produce various spectinomycin derivatives .

Mechanism of Action

Spectinomycin dihydrochloride pentahydrate exerts its effects by inhibiting protein synthesis in bacterial cells. It binds to the 30S ribosomal subunit, preventing the translocation of peptidyl-tRNA and thus interrupting protein elongation . This action is bactericidal, leading to the death of susceptible bacteria. The primary molecular target is the 30S ribosomal protein S12 .

Properties

IUPAC Name

8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one;pentahydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O7.2ClH.5H2O/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;;;;;;;/h5,7-13,15-16,18-20H,4H2,1-3H3;2*1H;5*1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHJOVNPPSBWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.O.O.O.O.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H36Cl2N2O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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